ALK is a receptor tyrosine kinase protein that plays a crucial role in cell proliferation, differentiation, and survival. In a subset of NSCLC cases (around 3-5%), a specific genetic alteration occurs, leading to the formation of abnormal fusion proteins involving the ALK gene. These fusion proteins activate ALK signaling even in the absence of the usual external stimuli, promoting uncontrolled cell growth and tumor formation [].
Crizotinib acts by competitively binding to the ATP-binding site of ALK, thereby inhibiting its activity and downstream signaling pathways essential for tumor cell survival. This targeted approach aims to specifically suppress the growth and proliferation of ALK-positive NSCLC cells, offering a potential therapeutic advantage over traditional chemotherapy [, ].
The efficacy of crizotinib in treating ALK-positive NSCLC has been extensively evaluated in clinical trials. Notably, the PROFILE 1014 trial demonstrated that crizotinib significantly improved progression-free survival compared to standard platinum-based chemotherapy in patients with newly diagnosed ALK-positive NSCLC []. Additionally, crizotinib treatment was associated with a higher response rate and improved quality of life compared to chemotherapy [].
These findings established crizotinib as the first-line therapy for ALK-positive NSCLC, showcasing its potential to improve patient outcomes in this specific cancer subtype [].
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